An In-depth Technical Guide to Benzyl 4-(dimethylamino)benzoate (CAS: 95152-18-4)
An In-depth Technical Guide to Benzyl 4-(dimethylamino)benzoate (CAS: 95152-18-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of Benzyl 4-(dimethylamino)benzoate based on currently available chemical data. It is important to note that specific experimental data for this compound, including detailed synthesis protocols, physicochemical properties, and biological activity, are not extensively reported in publicly accessible scientific literature. The information presented herein is a combination of catalog data, computed properties, and plausible scientific inferences based on related compounds.
Core Compound Information
Benzyl 4-(dimethylamino)benzoate is a benzoate ester characterized by a benzyl group esterified with 4-(dimethylamino)benzoic acid. Its chemical structure combines the features of a tertiary aromatic amine and a benzyl ester, suggesting potential applications in areas such as organic synthesis, polymer chemistry, and potentially as a pharmacophore in drug discovery.
Table 1: Chemical and Physical Properties of Benzyl 4-(dimethylamino)benzoate
| Property | Value | Source |
| CAS Number | 95152-18-4 | [1] |
| Molecular Formula | C₁₆H₁₇NO₂ | [1] |
| Molecular Weight | 255.31 g/mol | [2] |
| IUPAC Name | benzyl 4-(dimethylamino)benzoate | [2] |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | [2] |
| InChI | InChI=1S/C16H17NO2/c1-17(2)15-10-8-14(9-11-15)16(18)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 | [2] |
| XLogP3 (Computed) | 4.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 255.125928785 Da | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Potential Synthesis Methodology
Proposed Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on established methods for similar esterifications. Optimization of reaction conditions (e.g., temperature, reaction time, and purification method) would be necessary to achieve high yields and purity for Benzyl 4-(dimethylamino)benzoate.
Materials:
-
4-(dimethylamino)benzoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(dimethylamino)benzoic acid (1.0 eq) in a minimal amount of an anhydrous solvent like toluene.
-
Addition of Reagents: Add an excess of benzyl alcohol (typically 1.5-3.0 eq) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Benzyl 4-(dimethylamino)benzoate can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Diagram 1: General Workflow for the Synthesis of Benzyl 4-(dimethylamino)benzoate
Caption: A generalized workflow for the synthesis of Benzyl 4-(dimethylamino)benzoate.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data is not available, the following are predicted characteristics based on the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the dimethylamino group (a singlet around 3.0 ppm), aromatic protons of the benzoate ring (two doublets in the aromatic region), the benzylic protons (a singlet around 5.3 ppm), and the aromatic protons of the benzyl group (a multiplet in the aromatic region).
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons of the dimethylamino group, the aromatic carbons of both rings, the ester carbonyl carbon, and the benzylic carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1710-1730 cm⁻¹, C-O stretching bands, and characteristic peaks for the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 255, along with characteristic fragmentation patterns, such as the loss of the benzyl group or the dimethylamino group.
Potential Applications in Research and Drug Development
Given the structural motifs present in Benzyl 4-(dimethylamino)benzoate, several potential applications can be inferred, although these require experimental validation.
-
Photoinitiator: Structurally similar compounds, such as ethyl 4-(dimethylamino)benzoate (EDAB), are known to function as amine synergists or co-initiators in photopolymerization reactions.[3] The tertiary amine moiety can participate in photo-induced electron transfer processes, making Benzyl 4-(dimethylamino)benzoate a candidate for similar applications in UV-curable coatings, inks, and dental materials.
Diagram 2: Plausible Role as a Photoinitiator Synergist
Caption: A simplified diagram illustrating the potential mechanism of action as a photoinitiator synergist.
-
Scaffold for Drug Discovery: The 4-(dimethylamino)benzoate moiety is present in some biologically active molecules. The overall structure could serve as a starting point for the synthesis of novel compounds with potential therapeutic activities. Further derivatization of the aromatic rings or the ester linkage could lead to libraries of compounds for screening against various biological targets.
Conclusion
Benzyl 4-(dimethylamino)benzoate (CAS 95152-18-4) is a chemical compound for which detailed experimental data is currently limited in the public domain. Based on its structure, it can be synthesized via standard esterification methods. Its potential utility as a photoinitiator synergist is inferred from the known activity of structurally related compounds. Further experimental investigation is required to fully characterize its physicochemical properties, biological activity, and to validate its potential applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound.
